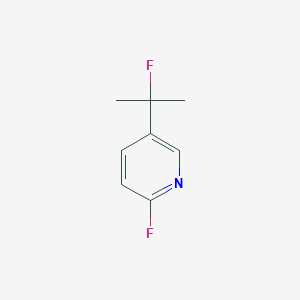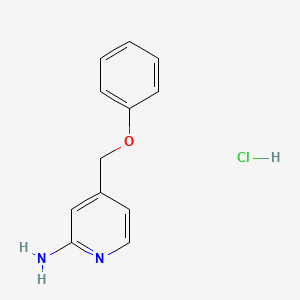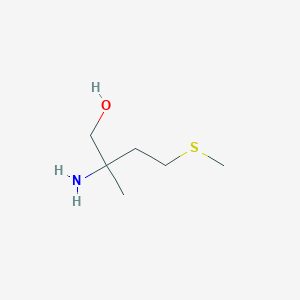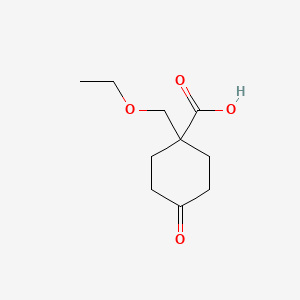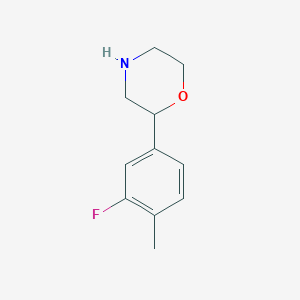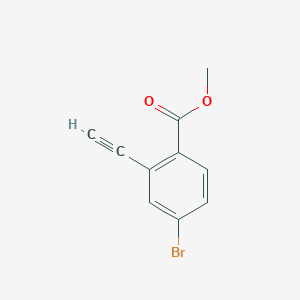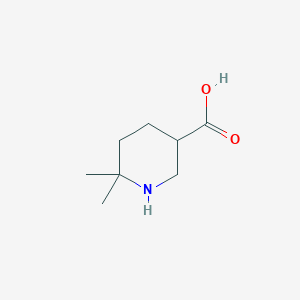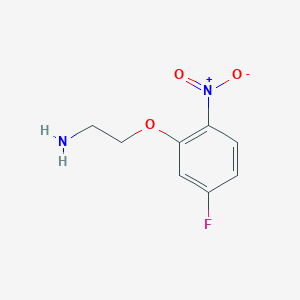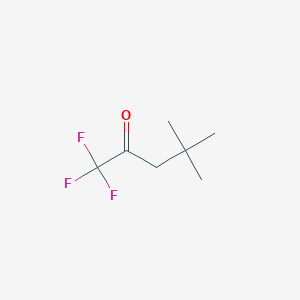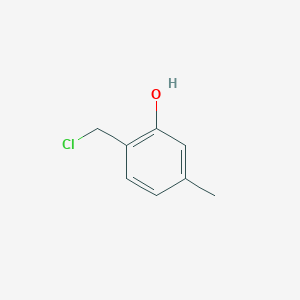
2-(Chloromethyl)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chloromethyl group, and the hydrogen atom in the para position is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methylphenol can be achieved through several methods. One common approach involves the chloromethylation of 5-methylphenol (also known as p-cresol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C7H8O+CH2O+HCl→C8H9ClO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethers.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-methylphenol depends on its specific application. In antimicrobial research, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)phenol
- 4-(Chloromethyl)-2-methylphenol
- 2-(Bromomethyl)-5-methylphenol
Uniqueness
2-(Chloromethyl)-5-methylphenol is unique due to the specific positioning of the chloromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
7405-11-0 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-methylphenol |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5H2,1H3 |
Clé InChI |
PJGQFSPUUDQIJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





